molecular formula C11H13FO B12585747 1-(3-Fluorobut-1-en-2-yl)-2-methoxybenzene CAS No. 637041-23-7

1-(3-Fluorobut-1-en-2-yl)-2-methoxybenzene

Cat. No.: B12585747
CAS No.: 637041-23-7
M. Wt: 180.22 g/mol
InChI Key: AUHZMHAHJUVXAD-UHFFFAOYSA-N
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Description

1-(3-Fluorobut-1-en-2-yl)-2-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a fluorinated butenyl group attached to a methoxybenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorobut-1-en-2-yl)-2-methoxybenzene typically involves the reaction of 2-methoxybenzene with a fluorinated butenyl precursor. One common method involves the use of a Grignard reagent, where 2-methoxybenzene is reacted with a fluorinated butenyl magnesium bromide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be used to facilitate the coupling reaction between 2-methoxybenzene and the fluorinated butenyl precursor. The reaction conditions, including temperature and pressure, are optimized to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorobut-1-en-2-yl)-2-methoxybenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond in the butenyl group to a single bond, forming saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a metal catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are commonly used for halogenation and nitration reactions, respectively.

Major Products

    Oxidation: Formation of 1-(3-Fluorobut-1-en-2-yl)-2-methoxybenzaldehyde or 1-(3-Fluorobut-1-en-2-yl)-2-methoxybenzoic acid.

    Reduction: Formation of 1-(3-Fluorobutyl)-2-methoxybenzene.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

1-(3-Fluorobut-1-en-2-yl)-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced coatings.

Mechanism of Action

The mechanism by which 1-(3-Fluorobut-1-en-2-yl)-2-methoxybenzene exerts its effects depends on its interaction with molecular targets. The fluorinated butenyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluorobut-1-en-2-yl)-4-methoxybenzene: Similar structure but with the methoxy group in a different position on the benzene ring.

    1-(3-Fluorobut-1-en-2-yl)-2-chlorobenzene: Similar structure but with a chlorine atom instead of a methoxy group.

    1-(3-Fluorobut-1-en-2-yl)-2-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

1-(3-Fluorobut-1-en-2-yl)-2-methoxybenzene is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. The presence of the fluorinated butenyl group also imparts distinct properties, such as increased stability and lipophilicity, making it a valuable compound for various applications.

Properties

CAS No.

637041-23-7

Molecular Formula

C11H13FO

Molecular Weight

180.22 g/mol

IUPAC Name

1-(3-fluorobut-1-en-2-yl)-2-methoxybenzene

InChI

InChI=1S/C11H13FO/c1-8(9(2)12)10-6-4-5-7-11(10)13-3/h4-7,9H,1H2,2-3H3

InChI Key

AUHZMHAHJUVXAD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=C)C1=CC=CC=C1OC)F

Origin of Product

United States

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